![molecular formula C26H23NO2 B421656 {6-[(trityloxy)methyl]-2-pyridinyl}methanol](/img/structure/B421656.png)
{6-[(trityloxy)methyl]-2-pyridinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{6-[(trityloxy)methyl]-2-pyridinyl}methanol: is a complex organic compound that features a pyridine ring substituted with a triphenylmethoxymethyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(trityloxy)methyl]-2-pyridinyl}methanol typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group followed by the introduction of the triphenylmethoxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize catalysts like Raney nickel and solvents like low boiling point alcohols to achieve efficient production .
化学反应分析
Types of Reactions
{6-[(trityloxy)methyl]-2-pyridinyl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols and ethers.
科学研究应用
{6-[(trityloxy)methyl]-2-pyridinyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of {6-[(trityloxy)methyl]-2-pyridinyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)pyridine: This compound has a similar pyridine ring but lacks the triphenylmethoxymethyl group.
2-Pyridinemethanol: Another similar compound with a hydroxymethyl group attached to the pyridine ring.
Uniqueness
{6-[(trityloxy)methyl]-2-pyridinyl}methanol is unique due to the presence of the triphenylmethoxymethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C26H23NO2 |
|---|---|
分子量 |
381.5g/mol |
IUPAC 名称 |
[6-(trityloxymethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C26H23NO2/c28-19-24-17-10-18-25(27-24)20-29-26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18,28H,19-20H2 |
InChI 键 |
MJRNUUJVPHTFSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC=CC(=N4)CO |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC=CC(=N4)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B421573.png)
![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)dodecanamide](/img/structure/B421575.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)heptanamide](/img/structure/B421578.png)
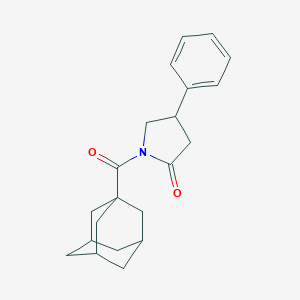
![Ethyl 5-[2-(dibenzylamino)ethyl]-6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate](/img/structure/B421581.png)
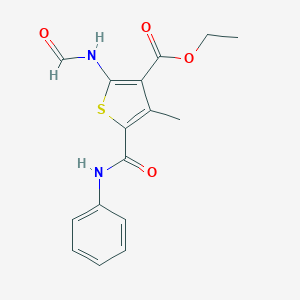
![N-[1-(1-adamantyl)ethyl]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B421588.png)
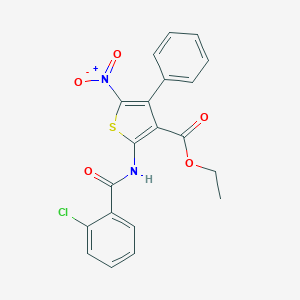
![3-amino-5-nitro-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B421591.png)
![2-[Bis(2-hydroxyethyl)amino]-5-nitronicotinonitrile](/img/structure/B421594.png)
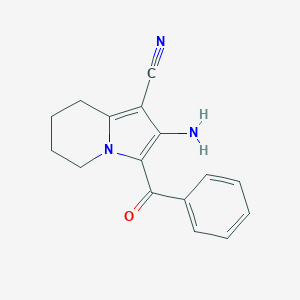
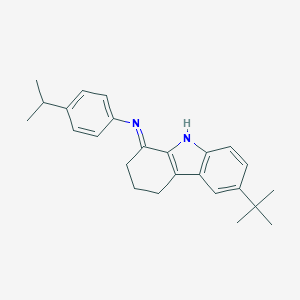
![6-(4-Methoxyphenyl)-8-phenyl-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7-tetraene](/img/structure/B421600.png)
![1,7-Diphenyl-2-methyl-3-cyano-5,6-trimethylenepyrrolo[3,2-b]pyridine](/img/structure/B421602.png)
